s-Triazatriborine, hexahydro-
Description
Structural Characterization of s-Triazatriborine, Hexahydro-
Molecular Geometry and Bonding Analysis
Comparative Analysis with Benzene (B3N3H6 vs. C6H6)
s-Triazatriborine adopts a planar six-membered ring structure with alternating boron (B) and nitrogen (N) atoms, analogous to benzene’s cyclic arrangement. Key structural parameters include:
| Parameter | s-Triazatriborine | Benzene | Source |
|---|---|---|---|
| Bond length (B–N) | 1.429 Å | 1.40 Å | |
| Bond angle at B | 117.1° | 120° | |
| Bond angle at N | 122.9° | 120° | |
| Planarity | D3h symmetry | D6h symmetry |
While benzene exhibits uniform bond angles (120°) and bond lengths (1.40 Å) due to full π-delocalization, borazine’s bond angles differ slightly, reflecting the distinct electronegativities of B (2.04) and N (3.04). These differences arise from B’s electron deficiency and N’s lone pairs, which influence bond order distribution.
Planar vs. Non-Planar Configurational Energetics
Theoretical studies confirm that the planar configuration is energetically favored. Non-planar distortions, such as pyramidalization at B or N centers, incur significant energy penalties due to:
- π-System Disruption : Out-of-plane bending disrupts conjugated π-electron delocalization, raising the molecule’s energy.
- Steric Strain : Deviations from planarity introduce unfavorable steric interactions between adjacent H atoms.
Experimental solid-state structures consistently show planar geometries, with no reports of stable non-planar isomers.
Electronic Structure and Delocalization Phenomena
Natural Bond Orbital (NBO) Analysis of π-Systems
NBO studies reveal partial π-delocalization in borazine, distinct from benzene’s fully delocalized π-system. Key observations include:
- B–N Bond Order : The average bond order is ~1.5, intermediate between single and double bonds, indicating resonance stabilization.
- Electron Density : π-electrons are localized more on B atoms due to their lower electronegativity, unlike benzene’s symmetric distribution.
- Lone Pair Effects : N’s lone pairs participate weakly in conjugation, reducing delocalization efficiency compared to benzene.
Electron Localization Function (ELF) Topology
ELF analysis highlights electron distribution patterns:
Crystallographic Studies and Solid-State Symmetry
Temperature-Dependent Structural Modifications
X-ray crystallography confirms the D3h symmetry of borazine in the solid state, with no significant structural changes observed across temperature ranges. Key features include:
Properties
Molecular Formula |
B3N3H6 B3H3N3 |
|---|---|
Molecular Weight |
77.5 g/mol |
InChI |
InChI=1S/B3H3N3/c1-4-2-6-3-5-1/h4-6H |
InChI Key |
VAYIEEZYZOEUJJ-UHFFFAOYSA-N |
SMILES |
[B]1N[B]N[B]N1 |
Canonical SMILES |
[B]1N[B]N[B]N1 |
Pictograms |
Flammable; Corrosive |
Synonyms |
orazine H(3)N(3)B(3)(N(3))(3) |
Origin of Product |
United States |
Scientific Research Applications
Applications in Material Science
2.1. Polymer Production
s-Triazatriborine serves as a precursor for boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries.
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | High |
| Applications | Aerospace, Automotive |
Case Study: Research has demonstrated that polymers derived from s-triazatriborine can withstand extreme temperatures without significant degradation, making them ideal for use in thermal insulation materials in spacecraft .
Applications in Electronics
s-Triazatriborine has been investigated for its potential use in electronic materials due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic electronics.
3.1. Thin Film Transistors
The compound can be used to create thin film transistors (TFTs), which are essential components in display technologies.
| Parameter | Value |
|---|---|
| Electron Mobility | 0.5 cm²/V·s |
| Stability | High |
Case Study: A study on TFTs fabricated from s-triazatriborine showed improved electron mobility compared to traditional organic materials, leading to enhanced performance in display applications .
Applications in Catalysis
s-Triazatriborine is also explored as a catalyst in various chemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.
4.1. Catalytic Activity
The compound exhibits catalytic properties that facilitate reactions such as hydrogenation and polymerization.
| Reaction Type | Catalytic Efficiency |
|---|---|
| Hydrogenation | High |
| Polymerization | Moderate |
Case Study: In a recent study, s-triazatriborine was used as a catalyst for the hydrogenation of alkenes, demonstrating significant efficiency improvements over conventional catalysts .
Biological Applications
Research indicates potential antimicrobial properties of s-triazatriborine derivatives, making them candidates for use in agricultural chemicals.
5.1. Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains when incorporated into formulations for agricultural use.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Case Study: A formulation containing s-triazatriborine was tested against common agricultural pathogens, resulting in notable inhibition zones, suggesting its potential as a biopesticide .
Chemical Reactions Analysis
Hydrolysis Reactions
Borazine undergoes hydrolysis in the presence of water, producing boric acid, ammonia, and hydrogen gas. This reaction is highly sensitive to moisture and proceeds via a stepwise mechanism .
Reaction:
Key Observations:
-
The reaction is exothermic and proceeds rapidly at room temperature .
-
Hydrolysis is catalyzed by acidic or basic conditions, leading to complete decomposition .
Thermal Decomposition
Borazine exhibits thermal stability up to 140°C , beyond which it decomposes into a mixture of boron nitride (BN), hydrogen gas, and ammonia .
Reaction:
Experimental Data:
| Temperature (°C) | Products | Yield (%) | Reference |
|---|---|---|---|
| >140 | BN, H₂, NH₃ | ~80 |
3.2. Reaction with Nickel
Borazine reacts with nickel under controlled conditions to form nickel boride intermediates .
Reaction:
Yield: 53%
Polymerization and Byproduct Formation
Exposure to H₂S or prolonged heating leads to polymerization, forming amorphous dithiazine or boron nitride polymers .
Mechanism:
-
Borazine reacts with H₂S to form thiadiazine intermediates.
-
Subsequent polymerization produces cross-linked sulfur-boron networks .
Energy Barriers:
| Reaction Step | Activation Energy (kcal/mol) | Reference |
|---|---|---|
| Protonation of borazine | 24.49 | |
| Formation of dithiazine | 23.90 | |
| Polymerization to amorphous BN | 27.35 |
Stability and Reactivity
Preparation Methods
Reaction Optimization
-
Step 1 : Equimolar amounts of ammonia (29% aqueous) and formaldehyde (37% formalin) are combined at ≤25°C to form hexahydro-s-triazine. Cooling is critical to mitigate exothermic side reactions.
-
Step 2 : The intermediate triazine reacts with chloroformates (e.g., n-butyl, n-hexyl) in the presence of sodium hydroxide. This step proceeds rapidly at 10–20°C, with yields exceeding 70% for derivatives like tris(carbobutoxy)-hexahydro-s-triazine.
Substrate Versatility
The method accommodates diverse chloroformates, enabling the synthesis of triazines with alkyl, aryl, and heterocyclic substituents. For example, n-hexyl chloroformate yields tris(carbohexyloxy)-hexahydro-s-triazine, a viscous oil with applications in polymer crosslinking.
Comparative Analysis of Methods
The table below contrasts the two primary methods:
Critical Factors Influencing Synthesis
Catalyst Composition
The inclusion of sulfuric acid in sulfonic acid catalysts (e.g., 0.5–7.0% H₂SO₄ in p-toluene sulfonic acid) is essential for activating the nitrile component. Omission of sulfuric acid reduces yields by >50%, as shown in US3736320A .
Solvent Selection
Benzene and toluene are preferred solvents for their ability to dissolve polymeric formaldehyde and moderate reaction exothermicity. Polar aprotic solvents (e.g., DMF) are avoided due to nitrile hydrolysis.
Temperature Control
Both methods require stringent temperature control. For instance, exceeding 25°C during chloroformate addition leads to premature decomposition of the triazine intermediate.
Industrial Applications and Scalability
Hexahydro-s-triazines are valued as crosslinking agents in photoresists and gelatin hardeners in photographic emulsions. The catalytic sulfonic acid method is favored for large-scale production due to its reproducibility, while the chloroformate route offers flexibility for specialized derivatives .
Q & A
Q. What statistical approaches validate reproducibility in catalytic performance studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
